molecular formula C17H23N9S B5615408 2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine

2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine

Cat. No. B5615408
M. Wt: 385.5 g/mol
InChI Key: OMVVNCOTCCMATL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine" involves complex organic reactions, including nucleophilic substitutions and cyclocondensation processes. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent was synthesized through nucleophilic attack on 2,4,6-trichloropyrimidine by amines, highlighting a method for introducing the methylthio group into the pyrimidine ring (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy. These methods provide insights into the molecular geometry, bonding patterns, and electronic structure, essential for understanding the compound's reactivity and physical properties. For instance, the structural characterization of analgesic isothiazolopyridines revealed insights into their molecular packing and hydrogen bonding patterns (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactions involving compounds of this class include various transformations such as alkylation, acylation, and cycloaddition reactions. These reactions often lead to the formation of novel heterocyclic systems, demonstrating the versatility and reactivity of the pyrimidine core structure. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines illustrated novel synthetic pathways to (arylimino)cyanomethyl alkylamino disulfides (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their potential applications and handling. These properties are influenced by the compound's molecular structure and intermolecular interactions. The synthesis, crystal structure, and spectroscopic characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provided insights into its intermolecular contacts and geometrical parameters, contributing to the understanding of its physical properties (Lahmidi et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are defined by the compound's molecular structure. Studies on the interconversion of isomeric triazolotheinopyrimidines, for example, shed light on the effect of substituents on chemical reactivity and the potential for isomerization under specific conditions (Shishoo et al., 1985).

properties

IUPAC Name

2-methylsulfanyl-5-[[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9S/c1-24-15(10-26-12-18-11-21-26)22-23-16(24)14-3-5-25(6-4-14)9-13-7-19-17(27-2)20-8-13/h7-8,11-12,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVVNCOTCCMATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CN=C(N=C3)SC)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine

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